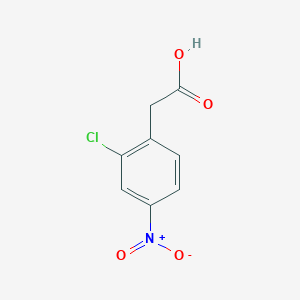

2-(2-Chloro-4-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVWINDBFSBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(2-Chloro-4-nitrophenyl)acetic acid. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Physical Properties

This compound is a substituted phenylacetic acid derivative characterized by the presence of a chloro and a nitro group on the phenyl ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 73088-11-6[1][2][3] |

| Molecular Formula | C8H6ClNO4[1][3] |

| Molecular Weight | 215.59 g/mol [3] |

| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid |

| Synonyms | Benzeneacetic acid, 2-chloro-4-nitro-[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 159-160 °C | [1][4] |

| Boiling Point | 391.3±27.0 °C (Predicted) | [1] |

| Density | 1.532±0.06 g/cm3 (Predicted) | [1] |

| pKa | 3.61±0.10 (Predicted) | [1] |

| Physical Form | White powder or solid[5] | |

| Storage | Sealed in a dry environment at room temperature.[1] |

Synthesis and Spectroscopic Characterization

While specific, detailed synthesis protocols for this compound are not widely published in readily available literature, a representative synthesis can be adapted from methods used for structurally similar compounds, such as the isomeric 2-(4-chloro-2-nitrophenyl)acetic acid. A common synthetic route involves the hydrolysis of the corresponding benzyl cyanide precursor.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Adapted from similar syntheses):

A procedure for a related compound, p-nitrophenylacetic acid, involves the hydrolysis of p-nitrobenzyl cyanide using a mixture of sulfuric acid and water.[6][7] This method can likely be adapted for the synthesis of this compound from 2-chloro-4-nitrobenzyl cyanide. The reaction mixture is typically heated under reflux, followed by cooling to precipitate the carboxylic acid product. Purification is generally achieved through recrystallization.

Spectroscopic Data:

While comprehensive, publicly available spectral data for this compound is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data.[8] For structurally related nitrophenylacetic acids, detailed spectroscopic information is available and can provide a basis for the expected spectral characteristics of the target compound.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands associated with the C-Cl and N-O bonds of the nitro group.[11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the carboxylic acid group and other characteristic cleavages.[12][13][14]

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aromatic chloro group, and the aromatic nitro group.

Caption: Key reactivity centers of this compound.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a molecule.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized.

-

Chloro Group: The chlorine atom is a deactivating, ortho-, para-directing group in electrophilic aromatic substitution. Due to the presence of the strongly deactivating nitro group, further electrophilic substitution on the aromatic ring is expected to be difficult. Nucleophilic aromatic substitution of the chlorine is also challenging but may be possible under specific conditions.

Role as a Pharmaceutical Intermediate:

Substituted phenylacetic acids are important building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[15][16] While specific examples for this compound are not extensively documented in public literature, its structural motifs are present in various drug molecules. One supplier notes its application in "healing drugs," suggesting its use as an intermediate in pharmaceutical manufacturing.[5] The combination of the carboxylic acid, chloro, and nitro functionalities makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic properties.

For instance, nitrophenylacetic acid derivatives are used in the synthesis of anti-inflammatory and analgesic drugs.[17] The reduction of the nitro group to an amine, followed by further synthetic modifications, is a common strategy in the development of novel therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and cool place.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. Its multifunctional nature allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Further research into its reactivity and applications is warranted to fully explore its potential in the development of novel therapeutic agents.

References

- 1. This compound | 73088-11-6 [amp.chemicalbook.com]

- 2. This compound | 73088-11-6 [chemicalbook.com]

- 3. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | 73088-11-6 [sigmaaldrich.com]

- 5. This compound, CasNo.73088-11-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. 73088-11-6|this compound|BLD Pharm [bldpharm.com]

- 9. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. 2-(4-Chloro-2-nitrophenyl)acetic acid [myskinrecipes.com]

- 16. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 17. Acetic acid [webbook.nist.gov]

An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid (CAS 73088-11-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(2-Chloro-4-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in synthetic and medicinal chemistry. While its direct applications are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block for the synthesis of complex heterocyclic scaffolds and as a precursor for active pharmaceutical ingredients (APIs). This guide consolidates available physicochemical data, proposes plausible synthetic and analytical methodologies based on established chemical principles and data from analogous compounds, and explores potential biological activities and applications, providing a foundational resource for researchers in the field.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a phenylacetic acid core. The aromatic ring is substituted with a chlorine atom at the ortho-position and a nitro group at the para-position relative to the acetic acid moiety. These substitutions significantly influence the molecule's reactivity and electronic properties, making it a valuable intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 73088-11-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆ClNO₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 215.59 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| pKa (Predicted) | 3.61 ± 0.10 | |

| Storage | Sealed in a dry place at room temperature. | --INVALID-LINK-- |

Synthesis and Purification

Proposed Synthetic Pathways

Two logical retrosynthetic approaches involve either the hydrolysis of a corresponding nitrile precursor or the oxidation of a suitable starting material.

Pathway A: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile

This is a classic and reliable method for the preparation of phenylacetic acids. The required nitrile intermediate can be synthesized from 2-chloro-4-nitrotoluene via a nucleophilic substitution reaction with a cyanide salt.

-

Rationale: The benzylic protons of 2-chloro-4-nitrotoluene are activated, facilitating halogenation followed by cyanation. The subsequent hydrolysis of the nitrile to a carboxylic acid is a high-yielding and well-documented transformation.

Pathway B: Willgerodt-Kindler Reaction

This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. The starting material would be 2'-chloro-4'-nitroacetophenone.

-

Rationale: The Willgerodt-Kindler reaction is particularly useful for synthesizing phenylacetic acids from readily available acetophenones. It involves a rearrangement and oxidation in a one-pot procedure.

Exemplary Experimental Protocol (Based on Analogue Synthesis)

The following protocol is a hypothetical procedure based on the well-established hydrolysis of a nitrile precursor, a common method for synthesizing phenylacetic acids. --INVALID-LINK--

Step 1: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile This step is inferred from standard organic transformations.

-

To a solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield crude 1-(bromomethyl)-2-chloro-4-nitrobenzene.

-

Dissolve the crude bromide in a polar aprotic solvent (e.g., DMSO or acetone) and add sodium cyanide (NaCN).

-

Heat the mixture to facilitate the nucleophilic substitution reaction.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.

Step 2: Hydrolysis to this compound

-

Combine the crude 2-(2-chloro-4-nitrophenyl)acetonitrile with an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 25% NaOH).

-

Heat the mixture under reflux for several hours until the hydrolysis is complete. The progress can be monitored by the cessation of ammonia evolution (if basic hydrolysis) or by TLC.

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a solid of high purity.

-

Causality of Solvent Choice: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted phenylacetic acids, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes are often suitable. A procedure for a similar compound, 2-(4-chloro-2-nitrophenyl)acetic acid, suggests recrystallization from ether. --INVALID-LINK--

Protocol for Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot, suitable solvent (e.g., ether or an ethanol/water mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the precipitate.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of the compound.

-

Rationale for Method Selection: RP-HPLC is a versatile and widely used technique for the analysis of small organic molecules. A C18 column is a good starting point due to its broad applicability. The mobile phase composition can be optimized to achieve good separation of the target compound from any impurities or starting materials.

Proposed HPLC Method:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 30-90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

This method is a general starting point and should be optimized for the specific sample and instrument. The use of phosphoric acid in the mobile phase helps to ensure the carboxylic acid is in its protonated state, leading to better peak shape.--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

Rationale for Analysis: NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.

Predicted ¹H NMR (in CDCl₃, 400 MHz): The chemical shifts are estimates based on the structure and data for analogous compounds.

-

~3.8 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring.

-

~7.5-8.2 ppm (m, 3H): Aromatic protons, showing complex splitting patterns due to the substitution.

-

~11-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

Predicted ¹³C NMR (in CDCl₃, 100 MHz): The chemical shifts are estimates.

-

~40 ppm: Methylene carbon (-CH₂-).

-

~120-150 ppm: Aromatic carbons, with quaternary carbons appearing at the lower field end.

-

~175 ppm: Carboxylic acid carbon (-COOH).

Applications in Research and Drug Development

Substituted phenylacetic acids are a well-established class of intermediates in the pharmaceutical industry. The presence of the chloro and nitro groups on the aromatic ring of this compound provides two reactive sites for further chemical modification, making it a valuable scaffold for building more complex molecules.

Role as a Synthetic Intermediate

The primary utility of this compound is as a building block for the synthesis of APIs. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the construction of heterocyclic rings. The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by the electron-withdrawing nitro group.

Derivatives of nitrophenylacetic acid are known precursors to various heterocyclic systems, which are prevalent in many biologically active molecules. For instance, reductive cyclization of related compounds can lead to the formation of lactams, which are core structures in many antibiotics. --INVALID-LINK--

Potential Biological Activities

While specific biological activity data for this compound is limited, the structural motifs present in the molecule suggest several potential areas for investigation.

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism. Furthermore, chlorinated phenyl derivatives have also shown antimicrobial effects. --INVALID-LINK--, --INVALID-LINK--

-

Anti-inflammatory Activity: Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. It is plausible that derivatives of this compound could be synthesized and evaluated for anti-inflammatory properties. --INVALID-LINK--

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Information

| Hazard Type | GHS Classification and Statements | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | --INVALID-LINK-- |

| Signal Word | Warning | --INVALID-LINK-- |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | --INVALID-LINK-- |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn. Ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Handling and Storage

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Avoid contact with strong oxidizing agents and strong bases.

-

Avoid formation of dust.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a chemical intermediate with considerable potential for use in the synthesis of novel compounds, particularly in the pharmaceutical field. While detailed experimental procedures and specific applications are not widely published, this guide provides a solid foundation for researchers by consolidating known properties, proposing logical and experimentally sound synthetic and analytical methods, and outlining potential areas of biological investigation. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic Acid from o-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic synthetic route to 2-(2-Chloro-4-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available o-chloroacetophenone. This document delves into the mechanistic rationale, detailed experimental protocols, and characterization of the target molecule, offering field-proven insights for successful synthesis.

Strategic Approach: Navigating Regioselectivity and Functional Group Compatibility

The synthesis of this compound from o-chloroacetophenone necessitates two primary transformations: the introduction of a nitro group onto the aromatic ring and the conversion of the acetyl group into an acetic acid moiety. The sequence of these reactions is paramount to a successful synthesis, primarily due to the directing effects of the substituents on the aromatic ring during electrophilic substitution and the compatibility of the functional groups with the reaction conditions of the subsequent step.

The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. Conversely, the chlorine atom is a deactivating but ortho, para-directing group. When both are present on the benzene ring, their directing effects are additive. The position most activated by the chloro group (para) and least deactivated by the acetyl group will be the primary site of substitution. Therefore, nitration of o-chloroacetophenone is expected to yield the desired 2-chloro-4-nitroacetophenone as the major product.

The subsequent conversion of the acetyl group to an acetic acid can be efficiently achieved via the Willgerodt-Kindler reaction. This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[1][2] However, studies have shown that the Willgerodt-Kindler reaction can be inefficient for substrates bearing a nitro group.[3] This crucial insight dictates that the most logical and efficient synthetic strategy is to first perform the Willgerodt-Kindler reaction on o-chloroacetophenone to form the thioamide, followed by nitration, and finally hydrolysis to the target carboxylic acid. An alternative, and often more direct route, involves the hydrolysis of the corresponding benzyl cyanide.[4][5][6][7]

This guide will focus on a synthetic pathway that prioritizes a potentially more reliable outcome: the conversion of o-chloroacetophenone to an intermediate that is then nitrated and hydrolyzed.

Visualizing the Synthetic Pathway

Figure 1. Proposed synthetic pathway for the synthesis of this compound from o-chloroacetophenone.

Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the synthesis.

Part 1: Synthesis of 2-(2-Chlorophenyl)thioacetamide via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding thioamides.[1][8] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| o-Chloroacetophenone | 154.59 | 15.5 g | 0.1 mol |

| Sulfur | 32.06 | 4.8 g | 0.15 mol |

| Morpholine | 87.12 | 13.1 g | 0.15 mol |

| Pyridine (solvent) | 79.10 | 50 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add o-chloroacetophenone (15.5 g, 0.1 mol), sulfur (4.8 g, 0.15 mol), morpholine (13.1 g, 0.15 mol), and pyridine (50 mL).

-

Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring.

-

Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

The crude thioamide will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-(2-chlorophenyl)thioacetamide.

Part 2: Nitration of 2-(2-Chlorophenyl)thioacetamide

The nitration of the thioamide intermediate is a critical step that introduces the nitro group at the desired position on the aromatic ring.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(2-Chlorophenyl)thioacetamide | 201.69 | 20.2 g | 0.1 mol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 7.5 mL | ~0.12 mol |

Procedure:

-

In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-(2-chlorophenyl)thioacetamide (20.2 g, 0.1 mol) to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the thioamide in sulfuric acid, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

The nitrated thioamide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the product, 2-(2-chloro-4-nitrophenyl)thioacetamide, in a desiccator.

Part 3: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)thioacetamide

The final step involves the hydrolysis of the thioamide to the target carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the nitro group under strongly basic conditions.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(2-Chloro-4-nitrophenyl)thioacetamide | 246.68 | 24.7 g | 0.1 mol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 500 mL round-bottom flask fitted with a reflux condenser, suspend 2-(2-chloro-4-nitrophenyl)thioacetamide (24.7 g, 0.1 mol) in a mixture of 50 mL of concentrated sulfuric acid and 100 mL of water.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (use appropriate safety precautions and a scrubber for H₂S).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The crude this compound will precipitate.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain the pure product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 155-158 °C |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display a complex splitting pattern due to the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[9]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and characteristic bands for the nitro group (around 1530 and 1350 cm⁻¹) and the C-Cl bond.[11][12]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) in a characteristic isotopic ratio.

Mechanistic Insights

Figure 2. Simplified mechanism of the Willgerodt-Kindler reaction.[1][2]

The Willgerodt-Kindler reaction proceeds through a complex mechanism that is believed to involve the initial formation of an enamine from the ketone and the secondary amine (morpholine).[2] This enamine then reacts with elemental sulfur, leading to a series of rearrangements that ultimately result in the formation of the thioamide. The terminal methyl group of the acetyl moiety is oxidized, while the carbonyl group is effectively reduced and shifted to the end of the carbon chain.

Conclusion

The synthesis of this compound from o-chloroacetophenone presents a multi-step challenge that can be successfully navigated through a strategic selection of reaction sequencing. By performing the Willgerodt-Kindler reaction prior to nitration, potential issues with the stability of the nitro group under the conditions of the former reaction can be circumvented. The detailed protocols and characterization data provided in this guide offer a robust framework for researchers to produce this valuable chemical intermediate with high purity and in good yield. As with all chemical syntheses, appropriate safety precautions should be taken at all stages of the experimental work.

References

- 1. synarchive.com [synarchive.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2-chloro-4-nitrophenyl)acetic acid, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. As a substituted phenylacetic acid derivative, its unique structural features make it a versatile building block for the synthesis of complex molecules. This document will delve into its chemical and physical properties, established and potential synthetic routes, applications, and safety considerations, providing a crucial resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound containing a carboxylic acid group and a substituted aromatic ring. The presence of both a chloro and a nitro group on the phenyl ring significantly influences its reactivity and physical properties.

IUPAC Name: this compound

Synonyms: (2-Chloro-4-nitrophenyl)acetic acid

Molecular Formula: C₈H₆ClNO₄[1][2]

Molecular Weight: 215.59 g/mol [1][2]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Melting Point | No experimental data available. The related isomer, 2-(4-chloro-2-nitrophenyl)acetic acid, has a melting point of 156-159 °C.[3] | N/A |

| Boiling Point | No experimental data available. Predicted for the isomer 2-(4-chloro-2-nitrophenyl)acetic acid: 361.2±27.0 °C.[3] | N/A |

| Solubility | No specific data available. Generally, phenylacetic acids have limited solubility in water but are soluble in organic solvents like methanol and chloroform. The solubility of the related 4-nitrophenylacetic acid increases with temperature and is highest in polar aprotic solvents like DMF.[4] | N/A |

| pKa | No experimental data available. A predicted pKa for the isomer 2-(4-chloro-2-nitrophenyl)acetic acid is 3.81±0.10.[3] The pKa of acetic acid is 4.76.[5] The electron-withdrawing nature of the chloro and nitro groups is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa. | N/A |

Synthesis of this compound

One potential synthetic strategy involves the conversion of the methyl group of 2-chloro-4-nitrotoluene to a carboxylic acid. A common method for achieving this transformation on an aromatic side chain is through a two-step process involving radical bromination followed by displacement with cyanide and subsequent hydrolysis.

A patent for the synthesis of the related 4-bromo-2-nitrophenylacetic acid from 2-chloro-4-bromo-6-nitrotoluene outlines a similar strategy involving the formation of a benzyl sodium intermediate followed by carboxylation with carbon dioxide.[6] This suggests that a similar approach could be applicable.

Proposed Synthetic Workflow:

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

-

To a solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture under reflux with irradiation from a light source (e.g., a sunlamp) to initiate the radical chain reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain crude 1-(bromomethyl)-2-chloro-4-nitrobenzene, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile

-

Dissolve the crude 1-(bromomethyl)-2-chloro-4-nitrobenzene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise, ensuring the temperature is controlled.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 3: Hydrolysis to this compound

-

To the crude 2-(2-chloro-4-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water. A similar procedure for the hydrolysis of p-nitrobenzyl cyanide uses concentrated sulfuric acid and water, followed by heating under reflux for 15 minutes.[7]

-

Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis.

-

Cool the reaction mixture and pour it onto ice.

-

The solid carboxylic acid product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its functional groups offer multiple sites for chemical modification, making it a valuable building block in multi-step syntheses.

Role as a Precursor for Active Pharmaceutical Ingredients (APIs):

Phenylacetic acid derivatives are common structural motifs in a wide range of pharmaceuticals. The presence of the chloro and nitro groups in this compound provides handles for further functionalization. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as amidation or cyclization, to form heterocyclic systems. These heterocyclic structures are prevalent in many drug classes.

Utility in Organic Synthesis:

Beyond its potential in medicinal chemistry, this compound is a useful reagent in general organic synthesis. The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for its incorporation into larger molecular frameworks.

Nitrophenylacetic acids, in general, are precursors for the synthesis of various heterocycles.[8] For example, reduction of the nitro group to an amine can be followed by intramolecular cyclization to form lactams.[8] These reactions are fundamental in the synthesis of biologically active molecules.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, predictions based on the analysis of related structures can provide valuable insights.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

Asymmetric and symmetric N-O stretching vibrations from the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Cl stretching vibrations, typically in the range of 600-800 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and methylene groups.

Mass Spectrometry (Predicted):

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215 and 217 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Common fragmentation patterns for phenylacetic acids involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the bond between the phenyl ring and the methylene group.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

Hazard Identification:

While a comprehensive toxicological profile is not available, safety data sheets for this compound and related structures indicate that it should be considered hazardous. General GHS hazard statements for related compounds include:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[9]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical attention.[10]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern provides multiple avenues for chemical modification, making it a versatile building block for drug discovery and development professionals. While a comprehensive set of experimental data for this specific compound is not yet widely available, this guide provides a solid foundation of its known and predicted properties, potential synthetic routes, and handling considerations. Further research into the reactivity and applications of this compound is warranted and will undoubtedly uncover new and valuable synthetic transformations.

References

- 1. This compound | 73088-11-6 [amp.chemicalbook.com]

- 2. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]

- 4. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Chloro-4-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 2-(2-Chloro-4-nitrophenyl)acetic acid. The information contained herein is intended to support research and development efforts in medicinal chemistry, materials science, and related disciplines.

Introduction: A Versatile Phenylacetic Acid Derivative

This compound is a substituted phenylacetic acid derivative featuring both a chloro and a nitro functional group on the aromatic ring. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. Phenylacetic acid derivatives are a well-established class of compounds with diverse applications, and the introduction of the chloro and nitro substituents opens avenues for the development of novel compounds with tailored biological activities and material properties. The strategic placement of the chloro group at the ortho position and the nitro group at the para position relative to the acetic acid moiety influences the molecule's reactivity and potential for intermolecular interactions.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 73088-11-6 | [2][3][4] |

| Molecular Formula | C₈H₆ClNO₄ | [2][4] |

| Molecular Weight | 215.59 g/mol | [2][4] |

| Physical Form | Solid | [1] |

| InChI Key | BYVVWINDBFSBQK-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)CC1=CC=C(--INVALID-LINK--=O)C=C1Cl | [2] |

Synthesis Strategies: Accessing the Core Scaffold

Route 1: Hydrolysis of 2-(2-Chloro-4-nitrophenyl)acetonitrile

This approach leverages the readily available corresponding benzyl cyanide derivative, which can be hydrolyzed to the carboxylic acid. This is a classic and robust method for the synthesis of phenylacetic acids.[5][6]

Workflow Diagram:

Caption: Synthetic pathway via hydrolysis of the corresponding nitrile.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-chloro-4-nitrophenyl)acetonitrile in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).

-

Hydrolysis: Add an excess of an aqueous acid (e.g., 50% sulfuric acid) or a base (e.g., 10% sodium hydroxide solution) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitoring by TLC is recommended).

-

Work-up (Acid Hydrolysis): Cool the reaction mixture and pour it over ice. The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.

-

Work-up (Base Hydrolysis): Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) until the carboxylic acid precipitates. Collect the solid by filtration, wash with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Route 2: Willgerodt-Kindler Reaction of 2-Chloro-4-nitroacetophenone

The Willgerodt-Kindler reaction provides a powerful method for converting an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. This multi-step, one-pot reaction is particularly useful for synthesizing phenylacetic acids from acetophenone precursors.

Workflow Diagram:

Caption: Synthesis via the Willgerodt-Kindler reaction.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chloro-4-nitroacetophenone, elemental sulfur, and an amine such as morpholine.

-

Thioamide Formation: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Hydrolysis: After the formation of the thioamide intermediate is complete, the reaction mixture is cooled. The thioamide can be isolated or, more conveniently, hydrolyzed in situ by the addition of an aqueous acid or base, followed by heating.

-

Work-up and Purification: The final product is isolated and purified as described in Route 1.

Spectroscopic and Structural Characterization

While experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed through a combination of spectroscopic techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The substitution pattern on the phenyl ring will lead to a specific splitting pattern for the aromatic protons, which can be predicted using additive chemical shift rules. The methylene protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

Asymmetric and symmetric N-O stretching bands for the nitro group, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Cl stretching vibrations in the fingerprint region.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure. Expected fragmentation pathways include the loss of the carboxylic acid group (-COOH), the loss of water from the molecular ion, and cleavage of the C-C bond between the phenyl ring and the acetic acid moiety.[5][7]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. Although a crystal structure for this compound is not publicly available, a study on a co-crystal of the related 2-chloro-4-nitrobenzoic acid with nicotinamide has been reported.[8] This suggests that the target molecule is amenable to crystallization and structural analysis by X-ray diffraction. Such a study would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.

A Scaffold for Medicinal Chemistry

Nitroaromatic compounds are recognized as important building blocks in the synthesis of pharmaceutically relevant molecules.[9] The nitro group can be reduced to an amine, which can then be further functionalized to generate a wide array of derivatives. The parent compound, 2-nitrophenylacetic acid, is a precursor for various heterocyclic systems, some of which exhibit anticancer and enzyme-inhibiting properties.[9]

The presence of the chloro substituent on the phenyl ring of the target molecule can influence its lipophilicity and metabolic stability, properties that are of critical importance in drug design. Furthermore, related chloro-nitroaromatic compounds have been investigated for their biological activities. For instance, certain 2-chloro-N-(nitrophenyl)acetamides have demonstrated antibacterial activity.[10] This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.

Precursor for Biologically Active Molecules

The carboxylic acid functionality of this compound allows for its straightforward conversion into esters, amides, and other derivatives. This enables its incorporation into larger, more complex molecules with potential therapeutic applications. For example, aryl acetic acid moieties are found in many nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The available safety data sheets (SDS) indicate that the compound may cause skin and eye irritation.[12] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique substitution pattern provides a platform for the development of novel compounds with diverse applications. This guide has provided a comprehensive overview of its molecular structure, potential synthetic routes, and avenues for future research. Further experimental investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully explore the potential of this versatile molecule.

References

- 1. This compound | 73088-11-6 [sigmaaldrich.com]

- 2. 73088-11-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 73088-11-6 [chemicalbook.com]

- 4. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloro-4-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its unique structural features, including a chloro and a nitro group on the phenyl ring, impart distinct physicochemical properties and reactivity, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed examination of its synthesis, and an exploration of its current and potential applications in drug development and other research areas.

Physicochemical Properties

The foundational understanding of any chemical compound begins with a thorough characterization of its physical and chemical properties. These parameters are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring safe handling and storage.

Structural and General Properties

This compound is a solid at room temperature. Its molecular structure consists of a phenylacetic acid core substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to the acetic acid moiety.

| Property | Value | Source(s) |

| CAS Number | 73088-11-6 | [1][2] |

| Molecular Formula | C8H6ClNO4 | [1][2] |

| Molecular Weight | 215.59 g/mol | [1][3] |

| Physical Form | Solid | |

| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid |

Tabulated Physicochemical Data

A compilation of the key physicochemical data for this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictive models.

| Property | Value | Remarks | Source(s) |

| Melting Point | 159-160 °C | Experimental | [3] |

| Boiling Point | 391.3 ± 27.0 °C | Predicted | [3] |

| Density | 1.532 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 3.61 ± 0.10 | Predicted | [3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |

Synthesis and Reactivity

The synthesis of this compound is a key aspect of its utility. Understanding the synthetic pathways and the underlying chemical principles is essential for its efficient production and for envisioning its role in more complex synthetic schemes.

Synthetic Pathway Overview

A common and effective method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor, 2-chloro-4-nitrobenzyl cyanide. This reaction is a well-established transformation in organic chemistry.

Caption: General synthetic route to this compound.

Experimental Protocol: Hydrolysis of 2-Chloro-4-nitrobenzyl Cyanide

This protocol is adapted from a reliable, well-documented procedure for the hydrolysis of a structurally similar compound, p-nitrobenzyl cyanide, and is expected to be highly effective for the synthesis of the target molecule.[4] The causality behind the experimental choices lies in the need to efficiently hydrolyze the nitrile group to a carboxylic acid while minimizing side reactions.

Materials:

-

2-chloro-4-nitrobenzyl cyanide

-

Concentrated sulfuric acid

-

Water

-

Ice

Procedure:

-

In a round-bottomed flask, cautiously add the 2-chloro-4-nitrobenzyl cyanide to a pre-prepared and cooled mixture of concentrated sulfuric acid and water. The use of a strong acid like sulfuric acid is crucial for the effective protonation and subsequent hydrolysis of the nitrile.

-

Attach a reflux condenser to the flask and heat the mixture to boiling. The elevated temperature accelerates the rate of the hydrolysis reaction.

-

Continue heating under reflux for a specified period to ensure the complete conversion of the nitrile. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and then carefully pour it into a beaker containing ice water. This step is to precipitate the crude this compound, which is less soluble in cold aqueous media.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture, to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the carboxylic acid, the aromatic chloro substituent, and the aromatic nitro group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental for incorporating this molecule into larger, more complex structures.

-

Aromatic Ring: The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, the chloro and nitro groups make the ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

-

Methylene Group: The methylene group adjacent to the aromatic ring and the carboxylic acid can be a site for certain reactions, such as α-halogenation, under specific conditions. A study on the α-selective chlorination of phenylacetic acids and their para-substituted analogues provides insights into this type of reactivity.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and nitro substituents. The methylene protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will provide further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid group.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

-

Characteristic C-N stretching and N-O stretching bands for the nitro group.

-

C-Cl stretching vibrations.

-

C-H stretching and C=C bending vibrations for the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of this compound is expected to be observed. The fragmentation pattern can offer further structural elucidation.

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Drug Development and Research

Substituted phenylacetic acids are a well-known class of compounds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceutical agents.[6][7] The structural motifs present in this compound make it a potentially valuable precursor for the development of novel therapeutic agents.

While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed drugs are not abundant, its structural features suggest its potential as a starting material or key intermediate in several therapeutic areas. Aromatic nitro compounds, in general, are integral to the synthesis of many drugs and bioactive molecules.[8] For instance, the reactivity of the carboxylic acid and the potential for transformations of the nitro group (e.g., reduction to an amine) open up numerous possibilities for creating diverse molecular scaffolds.

Research into the biological activities of related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial properties, highlighting the potential for this class of molecules in developing new anti-infective agents.[9]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[3]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if respiratory irritation occurs, seek medical attention.

Conclusion

This compound is a versatile chemical compound with a range of interesting physicochemical properties and synthetic potential. Its value as a building block in organic synthesis, particularly for the construction of potentially bioactive molecules, is significant. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and an outline of its analytical characterization. Further research into the specific applications of this compound in drug discovery and development is warranted and holds the promise of yielding novel therapeutic agents.

References

- 1. CAS 73088-11-6 | 4654-5-1C | MDL MFCD11036396 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 73088-11-6 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 6. 2-(4-Chloro-2-nitrophenyl)acetic acid [myskinrecipes.com]

- 7. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

The Evolving Landscape of Phenylacetic Acid Derivatives: A Technical Guide to the Biological Activities of 2-(2-Chloro-4-nitrophenyl)acetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Within this broad class, derivatives of 2-(2-Chloro-4-nitrophenyl)acetic acid represent a compelling, albeit relatively underexplored, subclass with significant therapeutic potential. The strategic placement of a chloro and a nitro group on the phenyl ring creates a unique electronic and steric profile that can be exploited to modulate interactions with various biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives, drawing upon direct evidence where available and making logical inferences from structurally related compounds. We will delve into their synthesis, explore their potential as antimicrobial, anti-inflammatory, and anticancer agents, and provide detailed experimental protocols to guide future research in this promising area.

Introduction: The this compound Scaffold - A Moiety of Interest

The this compound molecule is characterized by a phenyl ring substituted with a chloro atom at the ortho position and a nitro group at the para position, with an acetic acid side chain. This arrangement of functional groups imparts distinct chemical properties that are of significant interest in drug design. The electron-withdrawing nature of both the chloro and nitro groups can influence the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring, thereby affecting its binding affinity to biological macromolecules.

While the direct biological activities of the parent acid are not extensively documented, its derivatives, including amides, esters, and various heterocyclic constructs, are emerging as compounds with a diverse pharmacological profile. This guide will systematically explore the evidence supporting the therapeutic potential of these derivatives.

Antimicrobial Activity: A Promising Frontier

The search for novel antimicrobial agents is a global health priority. Derivatives of this compound have shown potential in this arena, particularly as antibacterial agents.

Acetamide Derivatives: Targeting Bacterial Cell Wall Synthesis

A noteworthy example of the antimicrobial potential of this class of compounds is seen in the structurally related molecule, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. This compound has demonstrated significant antibacterial activity against Klebsiella pneumoniae[1][2]. The presence of the chloroacetamide moiety is crucial for its biological action, which is proposed to involve the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis[2]. This mechanism ultimately leads to cell lysis and bacterial death.

The structural similarity between 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and amides derived from this compound suggests that the latter could also exhibit potent antibacterial properties. The chloroacetyl group can act as an electrophile, potentially acylating key residues in the active sites of bacterial enzymes.

Experimental Protocol: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetamides

-

Step 1: Acid Chloride Formation. To a solution of this compound (1 equivalent) in dry dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature for 2-3 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

-

Step 3: Amide Formation. In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dry dichloromethane.

-

Step 4: Reaction Execution. Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C.

-

Step 5: Finalization. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Step 6: Work-up and Purification. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Proposed Mechanism of Antibacterial Action

Caption: Synthesis and proposed antibacterial mechanism of acetamide derivatives.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. While no direct studies on the anti-inflammatory activity of this compound derivatives were identified, the broader class of phenylacetic acid derivatives and related hydrazones are known to possess anti-inflammatory properties[3].

Hydrazone Derivatives: A Versatile Pharmacophore

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are known to exhibit a wide range of biological activities, including anti-inflammatory effects[4]. The synthesis of hydrazone derivatives from this compound could yield compounds with the potential to modulate inflammatory pathways. The proposed mechanism of action for many anti-inflammatory hydrazones involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, potent inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

-

Step 1: Preparation of Solutions. Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

Step 2: Assay Setup. In a 96-well plate, add 140 µL of the BSA solution to each well.

-

Step 3: Addition of Test Compounds. Add 10 µL of the test compound solutions at various concentrations to the respective wells.

-

Step 4: Incubation. Incubate the plate at 37°C for 15 minutes.

-

Step 5: Denaturation. Induce denaturation by heating the plate at 70°C for 5 minutes.

-

Step 6: Measurement. After cooling, measure the absorbance of the solutions at 660 nm using a microplate reader.

-

Step 7: Calculation. Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Anticancer Activity: Exploring Novel Therapeutic Avenues

The development of novel anticancer agents remains a critical area of research. While direct evidence for the anticancer activity of this compound derivatives is scarce, studies on structurally similar compounds provide compelling reasons to explore this potential.

Thiazole and Pyrimidine Derivatives: Heterocyclic Scaffolds with Proven Efficacy

Thiazole and pyrimidine derivatives are well-established pharmacophores in anticancer drug discovery[5][6][7][8]. These heterocyclic rings can be synthesized using this compound as a starting material. The resulting compounds could exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. For instance, thiazole-containing compounds have been shown to possess potent antitumor properties[6][7]. Similarly, the pyrimidine nucleus is a key component of many clinically used anticancer drugs[8][9].

Table 1: Illustrative Anticancer Activity of Related Phenylacetic Acid Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinones | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone | Leukemia (MOLT-4) | <10 | [6] |

| Hydrazones | N'-(1-{1-[4-nitrophenyl-3-phenyl-1H-pyrazole-4-yl}methylene)-2-chlorobenzohydrazide | Ovarian Cancer | ~5.5 | [4] |

| Pyrrolidinone-Hydrazones | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Prostate Cancer (PPC-1) | 2.5-20.2 | [10] |

Diagram: Synthetic Pathways to Bioactive Heterocycles

Caption: Potential synthetic routes to thiazole and pyrimidine derivatives.

Conclusion and Future Directions